![molecular formula C16H17ClN2O2 B247283 2-(4-CHLOROPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE](/img/structure/B247283.png)
2-(4-CHLOROPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-CHLOROPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE is an organic compound with the molecular formula C15H15ClN2O2 It is a derivative of acetamide, featuring a chlorophenoxy group and a pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE typically involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with N-methyl-N-[2-(2-pyridinyl)ethyl]amine under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products. Solvents such as toluene or acetonitrile are commonly used, and the reaction mixture is typically stirred and heated to around 20-65°C .
化学反应分析
Types of Reactions
2-(4-CHLOROPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-(4-CHLOROPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-(4-CHLOROPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation . Additionally, its pesticidal properties may be attributed to its ability to disrupt the nervous system of pests, leading to their death .
相似化合物的比较
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide
- 2-(2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide
- N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides
Uniqueness
2-(4-CHLOROPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenoxy group and pyridinyl group contribute to its potential as a versatile intermediate in organic synthesis and its biological activity. Compared to similar compounds, it may offer improved efficacy and safety profiles in certain applications .
属性
分子式 |
C16H17ClN2O2 |
|---|---|
分子量 |
304.77 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-methyl-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-19(11-9-14-4-2-3-10-18-14)16(20)12-21-15-7-5-13(17)6-8-15/h2-8,10H,9,11-12H2,1H3 |
InChI 键 |
QJIULXXYDICSGO-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)COC2=CC=C(C=C2)Cl |
规范 SMILES |
CN(CCC1=CC=CC=N1)C(=O)COC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
methanone](/img/structure/B247204.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B247208.png)
![N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)
![N~1~-(4-{[4-(4-BENZYLPIPERAZINO)PIPERIDINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B247210.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247211.png)

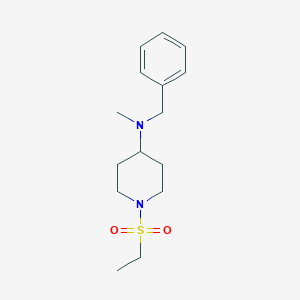
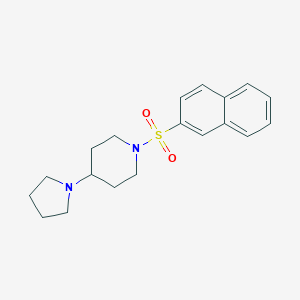
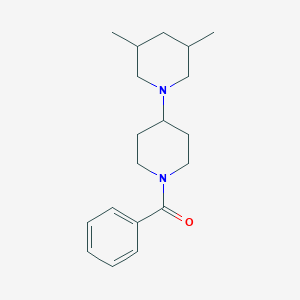
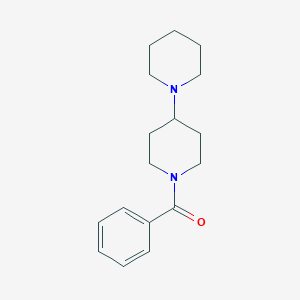
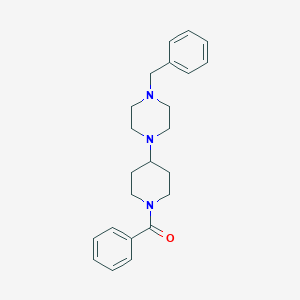
![N~1~-(3-CHLORO-2-METHYLPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE](/img/structure/B247223.png)
